molecular formula C23H31N3O3 B12719411 Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide CAS No. 128156-91-2

Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide

Cat. No.: B12719411
CAS No.: 128156-91-2
M. Wt: 397.5 g/mol
InChI Key: NJHICUVZSQSTLK-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide: is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzeneacetic Acid Derivative: This step involves the introduction of the alpha-hydroxy and alpha-(3-methylphenyl) groups onto the benzeneacetic acid backbone. This can be achieved through Friedel-Crafts acylation followed by hydroxylation and methylation reactions.

    Introduction of the Hydrazide Group: The hydrazide group is introduced through the reaction of the benzeneacetic acid derivative with hydrazine or a hydrazine derivative under acidic or basic conditions.

    Addition of the Diethylamino Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid derivatives: Compounds with similar structures but different substituents on the benzene ring or the acetic acid moiety.

    Hydrazides: Compounds with the hydrazide functional group but different aromatic or aliphatic backbones.

    Diethylamino compounds: Compounds with the diethylamino group but different core structures.

Uniqueness

Benzeneacetic acid, alpha-hydroxy-3-methyl-alpha-(3-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

128156-91-2

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

IUPAC Name

2-(diethylamino)-N'-[2-hydroxy-2,2-bis(3-methylphenyl)acetyl]propanehydrazide

InChI

InChI=1S/C23H31N3O3/c1-6-26(7-2)18(5)21(27)24-25-22(28)23(29,19-12-8-10-16(3)14-19)20-13-9-11-17(4)15-20/h8-15,18,29H,6-7H2,1-5H3,(H,24,27)(H,25,28)

InChI Key

NJHICUVZSQSTLK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(=O)NNC(=O)C(C1=CC=CC(=C1)C)(C2=CC=CC(=C2)C)O

Origin of Product

United States

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